4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Imidazole to the Benzamide Core: The imidazole derivative is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with the imidazole ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is largely dependent on its interaction with molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide moiety may interact with protein targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-(2-methyl-1H-imidazol-1-yl)cyclohexanamine: Similar in having both tert-butyl and imidazole groups but differs in the core structure.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide: Lacks the tert-butyl group, making it less hydrophobic.
Uniqueness
4-(tert-butyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to the combination of its tert-butyl group, which provides steric hindrance and hydrophobicity, and its imidazole ring, which offers potential for coordination chemistry and biological activity .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-18-9-11-20(13)12-10-19-16(21)14-5-7-15(8-6-14)17(2,3)4/h5-9,11H,10,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXRUYFSZCKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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